
(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 4-thiazolidinone derivatives, including compounds similar to the requested structure, involves the preparation of novel series through chemical reactions that yield intermediates and final products with potential biological activities. For instance, the synthesis and characterization of novel 4-thiazolidinones and 1,3,4-oxadiazoles demonstrated antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria and fungi, indicating the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2002).
Antimicrobial and Anticancer Properties
Research on thiazolyl-ethylidene hydrazino-thiazole derivatives, which share a similar chemical backbone with the compound , has shown that these molecules possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against various carcinoma cell lines. This highlights the compound's potential in the development of new antimicrobial and anticancer therapies (L. A. Al-Mutabagani et al., 2021).
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanine derivatives, incorporating a structural motif similar to the compound of interest, has been characterized for use in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (M. Pişkin et al., 2020).
Supramolecular Structures
Studies on the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds. This research contributes to the understanding of the structural basis for the biological activities observed in derivatives of (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one and aids in the design of molecules with enhanced therapeutic efficacy (P. Delgado et al., 2005).
Catalytic and Synthetic Applications
Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalyst properties for the oxidation of primary alcohols and hydrocarbons. This application underscores the compound's utility in chemical synthesis and industrial processes, offering a green and sustainable approach to catalysis (M. Ghorbanloo et al., 2017).
Propriétés
IUPAC Name |
(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJXDVKUZNBCM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
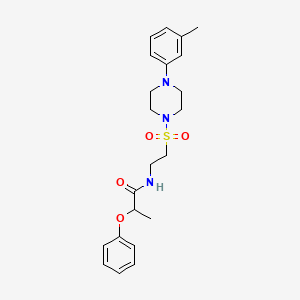
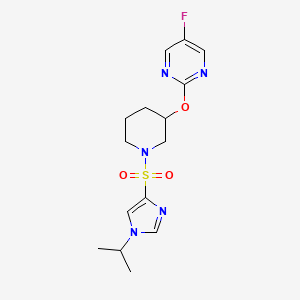
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
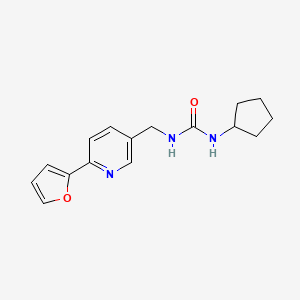
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)
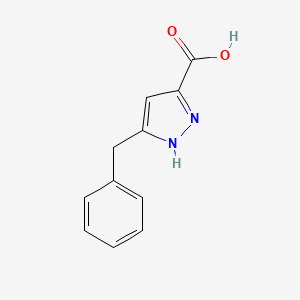
![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
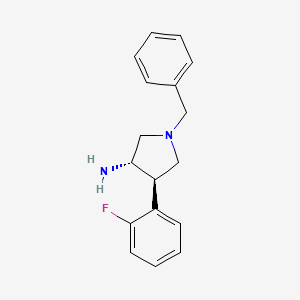
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
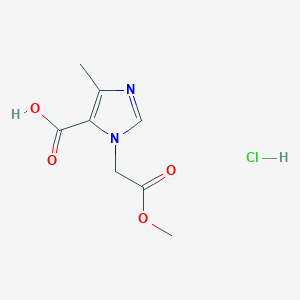

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
